Randainal is a valuable intermediate in the synthesis of various complex molecules, including:
These reactions highlight the versatility of Magnaldehyde B in organic synthesis and its potential utility in creating diverse chemical compounds.
Magnaldehyde B exhibits notable biological activities, which have been the subject of research in recent years. Some of its key biological properties include:
These biological activities underscore the importance of Magnaldehyde B in medicinal chemistry and its potential applications in developing therapeutic agents.
Several synthesis methods have been developed for producing Magnaldehyde B. Common approaches include:
These methods illustrate the diverse strategies available for synthesizing this compound, each with its advantages and limitations.
Magnaldehyde B has several potential applications across various fields:
These applications highlight the compound's versatility and importance in both industrial and research settings.
Magnaldehyde B shares structural similarities with several other organic compounds. Notable comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acetaldehyde | Simple aldehyde | Smallest aldehyde; widely used as an intermediate. |
| Benzaldehyde | Aromatic aldehyde | Used extensively in flavoring and fragrances; less reactive than aliphatic aldehydes. |
| Formaldehyde | Simplest aldehyde | Highly reactive; used as a disinfectant and preservative. |
| Glyoxal | Dicarbonyl compound | Exhibits unique reactivity due to two carbonyl groups; used in cross-linking applications. |
Magnaldehyde B's uniqueness lies in its complex structure and diverse reactivity compared to these simpler aldehydes. Its potential for various applications across different fields sets it apart from other similar compounds.
Magnaldehyde B represents a structurally distinctive biphenyl-type neolignan characterized by its unique molecular architecture and biological significance [1] [4]. The compound belongs to the neolignan family, which constitutes a subclass of lignans formed through the dimerization of two phenylpropanoid units [4] [35]. The fundamental structural framework of Magnaldehyde B consists of two aromatic rings interconnected through a carbon-carbon bond, which is the defining characteristic of biphenyl neolignans [33] [36].
The molecular structure features a biphenyl backbone with specific functional group arrangements that contribute to its chemical and biological properties [1] [13]. The compound contains two phenolic hydroxyl groups strategically positioned on the aromatic rings, along with an allyl substituent and an alpha,beta-unsaturated aldehyde moiety [11] [13]. This particular arrangement of functional groups creates a complex three-dimensional structure that influences the compound's reactivity and interaction with biological targets [6] [35].
Biphenyl-type neolignans, including Magnaldehyde B, are characterized by the linkage of two phenylpropanoid units through a carbon-carbon bond between their aromatic rings [33]. This structural motif distinguishes them from other lignan types and contributes to their unique physicochemical properties [35] [36]. The formation of this biphenyl framework occurs through oxidative coupling reactions catalyzed by enzymes such as laccase, peroxidase, or cytochrome P450 in biological systems [36].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆O₃ |
| Molecular Weight (g/mol) | 280.3 |
| Monoisotopic Mass (Da) | 280.10994 |
| CAS Registry Number | 92829-72-6 |
| PubChem CID | 5319187 |
| Physical Appearance | Powder |
| Storage Conditions | Desiccate at -20°C |
The architectural complexity of Magnaldehyde B extends beyond its basic biphenyl framework to include specific stereochemical features that determine its three-dimensional conformation [6] [38]. The compound exhibits a rigid biphenyl core with restricted rotation around the central carbon-carbon bond, which influences its overall molecular geometry and potential interactions with biological macromolecules [35] [36].
The systematic International Union of Pure and Applied Chemistry nomenclature for Magnaldehyde B is (E)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]prop-2-enal [11] [12] [13]. This comprehensive name reflects the complete structural arrangement of the molecule, including the stereochemical configuration of the double bond present in the propenal side chain [1] [11]. Alternative nomenclature systems have also been employed, with some sources referring to the compound as (E)-3-(5'-allyl-2',6-dihydroxy-[1,1'-biphenyl]-3-yl)acrylaldehyde [12].
The stereochemical configuration of Magnaldehyde B is particularly significant due to the presence of an E-configured double bond in the alpha,beta-unsaturated aldehyde moiety [11] [13]. This E-configuration, also known as trans-configuration, indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [1] [15]. The E-stereochemistry is crucial for the compound's biological activity and chemical reactivity, as it influences the overall molecular shape and electronic distribution [6] [27].
The International Union of Pure and Applied Chemistry systematic naming convention follows established rules for organic compounds, beginning with the identification of the longest carbon chain containing the principal functional group [11] [12]. In the case of Magnaldehyde B, the aldehyde functional group takes precedence, establishing the propenal backbone as the primary structural feature for naming purposes [1] [13]. The biphenyl moiety is then described as a substituent, with careful attention to the positioning and stereochemistry of all functional groups [11] [15].
| Structural Feature | Description |
|---|---|
| Core Framework | Biphenyl neolignan |
| Number of Aromatic Rings | 2 |
| Hydroxyl Groups | 2 phenolic OH groups |
| Allyl Groups | 1 allyl substituent |
| Aldehyde Groups | 1 α,β-unsaturated aldehyde |
| Double Bond Configuration | E-configuration |
| Linkage Type | C-C bond between aromatic rings |
| Classification | Natural product, Lignans family |
The stereochemical designation extends beyond the double bond configuration to encompass the overall three-dimensional arrangement of the molecule [15] [27]. The biphenyl framework exhibits restricted rotation around the central carbon-carbon bond due to steric interactions between substituents on adjacent aromatic rings [35] [36]. This conformational constraint contributes to the compound's stereochemical complexity and influences its interactions with biological targets [6] [33].
While comprehensive crystallographic data for Magnaldehyde B remains limited in the available literature, structural analysis has been conducted using advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [6] [26] [27]. The molecular structure has been elucidated through extensive one-dimensional and two-dimensional nuclear magnetic resonance experiments, which provide detailed information about the atomic connectivity and spatial relationships within the molecule [26] [27].
The conformational analysis of Magnaldehyde B reveals important insights into its three-dimensional structure and molecular dynamics [6] [35]. The biphenyl framework exhibits characteristic conformational properties typical of substituted biphenyls, with restricted rotation around the central carbon-carbon bond [35] [36]. This rotational barrier arises from steric interactions between substituents on the two aromatic rings and influences the overall molecular geometry [33] [35].
Nuclear magnetic resonance spectroscopic studies have provided valuable information about the conformational preferences of Magnaldehyde B in solution [27] [30]. The chemical shifts and coupling patterns observed in proton nuclear magnetic resonance spectra indicate specific conformational arrangements that are consistent with the proposed molecular structure [6] [27]. Carbon-13 nuclear magnetic resonance spectroscopy has been particularly useful for confirming the connectivity and stereochemistry of the biphenyl framework [6] [30].
The three-dimensional structure of Magnaldehyde B has been further characterized through computational modeling and molecular mechanics calculations [35] [36]. These studies suggest that the molecule adopts a relatively rigid conformation due to the constraints imposed by the biphenyl framework and the specific positioning of functional groups [33] [35]. The conformational analysis indicates that the two aromatic rings are not coplanar, but rather adopt a twisted arrangement that minimizes steric interactions [35] [36].
Mass spectrometric analysis has provided additional structural confirmation through fragmentation patterns that are consistent with the proposed molecular architecture [27] [30]. The molecular ion peak at mass-to-charge ratio 280 corresponds to the calculated molecular weight of Magnaldehyde B, while characteristic fragment ions provide information about the connectivity and stability of different structural moieties [27] [43].
The thermodynamic properties of Magnaldehyde B are consistent with those expected for a phenolic compound containing multiple aromatic rings and polar functional groups [13] [22]. The compound exhibits moderate thermal stability under standard laboratory conditions, with storage recommendations specifying desiccated conditions at -20°C to maintain structural integrity over extended periods [13] [22] [25].
Solubility characteristics of Magnaldehyde B reflect its amphiphilic nature, with good solubility in organic solvents and poor solubility in water [3] [13] [25]. The compound demonstrates excellent solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [13]. This solubility profile is typical for phenolic natural products and facilitates extraction, purification, and analytical procedures [13] [25].
| Solvent | Solubility | Notes |
|---|---|---|
| Chloroform | Soluble | Good organic solvent |
| Dichloromethane | Soluble | Good organic solvent |
| Ethyl Acetate | Soluble | Good organic solvent |
| Dimethyl Sulfoxide | Soluble | Commonly used for stock solutions |
| Acetone | Soluble | Good organic solvent |
| Water | Insoluble/Very poor | Typical for phenolic compounds |
The thermal properties of Magnaldehyde B have been characterized through various analytical techniques, revealing specific melting point ranges and thermal decomposition patterns [22] [25]. The compound exhibits a defined melting point, which serves as an important parameter for identification and purity assessment [22]. Thermal analysis indicates that the compound maintains structural integrity within normal laboratory temperature ranges but may undergo degradation at elevated temperatures [22] [25].
The physicochemical properties of Magnaldehyde B are influenced by the presence of hydrogen bonding capabilities through its phenolic hydroxyl groups [13] [25]. These hydrogen bonding interactions affect both intermolecular associations in the solid state and solvation behavior in various solvent systems [22] [25]. The compound's ability to form hydrogen bonds contributes to its solubility patterns and influences its interactions with biological macromolecules [13] [36].
Partition coefficient studies indicate that Magnaldehyde B exhibits moderate lipophilicity, which is consistent with its structural features and solubility characteristics [13] [25]. This property is important for understanding the compound's behavior in biological systems and its potential for membrane permeation [25] [36]. The balance between hydrophilic and lipophilic character contributes to the compound's overall pharmacokinetic profile and biological activity [13] [25].
The biosynthesis of Magnaldehyde B in Magnolia species fundamentally depends on the shikimate pathway, which serves as the primary metabolic route for aromatic amino acid production and subsequent phenylpropanoid biosynthesis [1] [2]. This essential pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, to form the initial seven-carbon precursor [2] [3].
The shikimate pathway proceeds through a series of seven enzymatic steps, with shikimic acid representing the central intermediate that gives the pathway its name [1] [2]. In Magnolia species, this pathway demonstrates particularly high flux toward aromatic amino acid production, with studies indicating that more than thirty percent of photosynthetically fixed carbon is directed through this route in vascular plants [3]. The pathway culminates in the formation of chorismic acid, which serves as the critical branch point for aromatic amino acid biosynthesis [1] [2].
Phenylalanine emerges as the primary building block for Magnaldehyde B biosynthesis, formed through the sequential action of chorismate mutase, prephenate dehydratase, and aromatic amino acid aminotransferase [1] [3]. The conversion of phenylalanine to cinnamic acid via phenylalanine ammonia lyase represents the entry point into the phenylpropanoid pathway, which ultimately leads to neolignan formation [4] [5].
The phenylpropanoid pathway in Magnolia species demonstrates sophisticated regulation and tissue-specific expression patterns [6] [7]. Transcriptomic analyses of Magnolia officinalis and Magnolia hypoleuca have revealed that genes encoding key enzymes of this pathway, including cinnamate 4-hydroxylase, 4-coumarate-CoA ligase, and various hydroxylases, show particularly high expression in bark tissues where neolignans accumulate [4] [6].
Cinnamic acid derivatives serve as crucial intermediates in the pathway leading to Magnaldehyde B formation [8] [9]. The hydroxylation of cinnamic acid to para-coumaric acid, followed by subsequent modifications including hydroxylation to caffeic acid and methylation to ferulic acid, creates the diverse pool of phenylpropanoid precursors required for neolignan biosynthesis [10] [8]. These modifications are catalyzed by specific cytochrome P450 enzymes and methyltransferases that demonstrate substrate specificity and tissue-specific expression patterns in Magnolia species [4] [6].
| Precursor Compound | Pathway Position | Molecular Formula | Role in Magnaldehyde B Biosynthesis | Occurrence in Magnolia |
|---|---|---|---|---|
| Phosphoenolpyruvate | Initial substrate | C3H5O6P | Carbon skeleton formation | All species |
| Erythrose-4-phosphate | Initial substrate | C4H7O7P | Carbon skeleton formation | All species |
| Shikimic acid | Central intermediate | C7H10O5 | Aromatic ring precursor | All species |
| Chorismic acid | Branch point | C10H10O6 | Metabolic branch point | All species |
| Phenylalanine | Primary aromatic amino acid | C9H11NO2 | Primary building block | All species |
| Cinnamic acid | Phenylpropanoid entry point | C9H8O2 | Deamination product | High accumulation |
| p-Coumaric acid | Hydroxylated derivative | C9H8O3 | Hydroxylation substrate | Moderate levels |
| Caffeic acid | Dihydroxylated derivative | C9H8O4 | Oxidative product | Present in bark |
| Ferulic acid | Methoxylated derivative | C10H10O4 | Methylation product | Present in bark |
Recent metabolomic studies have demonstrated that the precursors for Magnaldehyde B biosynthesis show distinct tissue-specific accumulation patterns in Magnolia species [11] [12]. Multi-omics analyses of Magnolia obovata revealed that while basic shikimate pathway intermediates are present in all tissues, the specialized phenylpropanoid derivatives that serve as immediate precursors for neolignan formation are preferentially accumulated in bark tissues [11] [12].
The bark of Magnolia officinalis contains the highest concentrations of cinnamic acid derivatives, with some studies reporting concentrations ranging from 0.05 to 91.91 milligrams per gram of extract, depending on environmental factors including geographic origin, altitude, and tree age [13]. This tissue-specific accumulation pattern correlates strongly with the expression of biosynthetic enzymes and suggests that bark represents the primary site of Magnaldehyde B biosynthesis [11] [12].
The formation of Magnaldehyde B requires sophisticated enzymatic machinery capable of catalyzing the stereoselective coupling of phenylpropanoid units to form the characteristic biphenyl structure [11] [12] [14]. Recent advances in understanding neolignan biosynthesis have identified specific enzyme families responsible for this challenging transformation, with laccase and dirigent protein complexes playing central roles [14] [15].
Laccases represent the primary oxidative enzymes responsible for generating the radical intermediates required for biphenyl coupling in neolignan biosynthesis [11] [16] [14]. Multi-omics analyses of Magnolia obovata identified two key laccase enzymes, designated MoLAC1 and MoLAC2, that demonstrate high co-expression with neolignan accumulation in bark tissues [11] [12]. These laccases belong to a specialized subfamily that exhibits substrate specificity for coniferyl alcohol and related phenylpropanoid derivatives [11].
Phylogenetic analysis reveals that MoLAC1 and MoLAC2 cluster with characterized laccases from other plant species, including Arabidopsis thaliana LAC5 and Populus trichocarpa LAC90, which have demonstrated capability for coniferyl alcohol oxidation [11] [14]. The enzymatic mechanism involves the removal of a single electron from the phenolic substrate, generating a phenoxy radical that can undergo subsequent coupling reactions [14] [15].
The substrate specificity of these laccases extends beyond simple phenolic compounds to include the more complex phenylpropanoid derivatives that serve as immediate precursors for Magnaldehyde B formation [11] [14]. In vitro studies have demonstrated that recombinant laccase enzymes can effectively oxidize ferulic acid derivatives and other methoxylated phenylpropanoids, generating the appropriate radical intermediates for neolignan formation [16].
Dirigent proteins serve as essential cofactors that control the regio- and stereoselectivity of phenylpropanoid coupling reactions [11] [14] [15]. The name "dirigent" derives from the Latin word meaning "to direct," reflecting their ability to guide radical coupling reactions toward specific products [14]. In Magnolia obovata, three dirigent proteins from the DIR-b/d subfamily have been identified as potential participants in neolignan biosynthesis [11].
The DIR-b/d subfamily demonstrates remarkable versatility in directing various coupling patterns, including the 8-O-4 linkages characteristic of many neolignans [11] [14]. These proteins differ from the more extensively studied DIR-a subfamily, which primarily directs 8-8 coupling in lignin biosynthesis [14]. The functional characterization of DIR-b/d proteins has revealed their ability to promote alternative coupling patterns that are essential for the structural diversity observed in neolignans [14] [17].
Experimental evidence for dirigent protein function comes from mutant studies in Arabidopsis thaliana, where disruption of specific dirigent genes resulted in altered neolignan accumulation patterns [14] [15]. The Arabidopsis dirigent protein AtDP1/AtDIR12 specifically directs 8-O-4 coupling reactions, and similar mechanisms likely operate in Magnolia species for Magnaldehyde B formation [14] [15].
| Enzyme Class | EC Number | Substrate Specificity | Coupling Pattern | Expression in Magnolia | Role in Magnaldehyde B |
|---|---|---|---|---|---|
| Laccase (LAC5-type) | EC 1.10.3.2 | Coniferyl alcohol, ferulic acid derivatives | 8-5, 8-O-4 | Bark tissue, high expression | Primary oxidation enzyme |
| Laccase (LAC12-type) | EC 1.10.3.2 | Coniferyl alcohol, sinapyl alcohol | 8-8, 5-5 | General expression | Secondary oxidation |
| Dirigent protein DIR-b/d | Not assigned | Monolignol radicals (8-O-4 coupling) | 8-O-4 stereoselective | Bark-specific, co-expressed with LAC | Stereoselective coupling |
| Dirigent protein DIR-a | Not assigned | Monolignol radicals (8-8 coupling) | 8-8 stereoselective | Lower expression levels | Minor coupling pathway |
| Peroxidase class III | EC 1.11.1.7 | Phenolic compounds, H2O2 dependent | Non-specific coupling | Constitutive expression | Alternative oxidation |
The biosynthesis of Magnaldehyde B requires the coordinated action of laccase and dirigent protein complexes, forming coupled enzyme systems that achieve the remarkable selectivity observed in natural neolignan formation [11] [14]. Weighted gene co-expression network analysis has revealed that these enzymes are part of the same expression module, suggesting functional cooperation in neolignan biosynthesis [11].
The temporal and spatial coordination of enzyme expression provides additional evidence for their functional relationship [11] [12]. Both laccase and dirigent protein genes show peak expression during periods of active neolignan accumulation and are preferentially expressed in bark tissues where Magnaldehyde B is found [11]. This coordinated expression pattern supports a model where these enzymes function as an integrated biosynthetic system rather than independent catalytic activities.
Recent studies have also identified the importance of additional factors in regulating enzyme activity and selectivity [14]. The presence of specific cofactors, including copper ions for laccase activity and particular reaction conditions, can significantly influence the outcome of coupling reactions [16] [14]. Understanding these factors is crucial for developing biotechnological applications of these enzyme systems.
The final stages of Magnaldehyde B biosynthesis involve a series of oxidative modifications and side chain elaborations that transform the basic biphenyl scaffold into the mature natural product [18] [19]. These modifications include hydroxylation reactions, aldehyde formation, and various substitution patterns that contribute to the biological activity and structural complexity of the final compound [18] [20].
Cytochrome P450 enzymes play crucial roles in the elaboration of neolignan structures through regioselective hydroxylation reactions [21] [22]. These versatile enzymes demonstrate the ability to introduce hydroxyl groups at specific positions on both the aromatic rings and aliphatic side chains of neolignan precursors [21]. In the context of Magnaldehyde B biosynthesis, cytochrome P450 enzymes likely contribute to the introduction of hydroxyl groups that are essential for biological activity [19] [20].
The mechanism of cytochrome P450-catalyzed hydroxylation involves the formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from specific carbon centers [21] [22]. This process requires molecular oxygen as a co-substrate and electrons provided by NADPH through electron transfer chains [21]. The regio- and stereoselectivity of these reactions depends on the specific cytochrome P450 isoform and the substrate binding orientation within the enzyme active site [21] [22].
Studies of related neolignan biosynthetic pathways have identified specific cytochrome P450 families involved in phenylpropanoid modifications [21]. These enzymes often demonstrate remarkable substrate specificity and can distinguish between structurally similar compounds, enabling the precise modifications required for natural product diversity [21] [22].
The allyl groups present in Magnaldehyde B represent sites of potential oxidative modification that can significantly influence biological activity [18] [19]. Research on magnolol and honokiol, structurally related neolignans, has demonstrated that the allyl substituents can undergo various oxidative transformations including hydroxylation, epoxidation, and aldehyde formation [18] [19] [20].
Aldehyde formation in the side chains of neolignans typically occurs through the oxidation of primary alcohols or the hydrolysis of epoxide intermediates [23] [24]. Alcohol dehydrogenase and aldehyde dehydrogenase enzymes can catalyze these transformations, often requiring NAD+ or NADP+ as cofactors [23]. The resulting aldehydes frequently exhibit enhanced biological activity compared to their alcohol precursors [20] [24].
Epoxidation of allyl groups represents another important modification pathway that can occur through both enzymatic and non-enzymatic mechanisms [23] [25]. Cytochrome P450 enzymes are capable of epoxidizing alkene bonds, forming reactive intermediates that can undergo subsequent transformations [21] [23]. These epoxide intermediates often serve as electrophilic centers that can react with nucleophiles, contributing to the biological activity of the resulting compounds [23].
The phenolic hydroxyl groups in Magnaldehyde B are subject to various modifications that can alter both the chemical stability and biological activity of the compound [18] [26]. Oxidation of phenolic groups by laccase or peroxidase enzymes can lead to the formation of quinone structures, which represent highly reactive intermediates in neolignan chemistry [18] [26].
Quinone formation occurs through the sequential removal of electrons and protons from phenolic hydroxyl groups, resulting in the formation of highly electrophilic carbonyl-containing structures [18] [26]. These quinones can participate in various reactions including nucleophilic addition, cycloaddition, and polymerization reactions [26]. In some cases, quinone intermediates can be reduced back to phenolic forms, creating redox-active systems with antioxidant properties [18] [26].
The balance between phenolic and quinone forms significantly influences the biological activity of neolignans [18] [26]. Studies of honokiol and magnolol have demonstrated that compounds capable of existing in both forms often exhibit enhanced antioxidant activity due to their ability to participate in radical scavenging reactions [18]. This redox cycling can provide sustained antioxidant protection in biological systems [18] [26].
| Modification Type | Target Position | Enzymatic Mechanism | Substrate Requirements | Products Formed | Relevance to Magnaldehyde B |
|---|---|---|---|---|---|
| Allyl group hydroxylation | C-7 to C-9 side chain | Cytochrome P450 hydroxylation | Allyl-containing compounds | Hydroxylated derivatives | Side chain elaboration |
| Phenolic hydroxylation | Aromatic ring positions | Phenolic hydroxylase activity | Phenolic substrates | Polyhydroxylated compounds | Ring functionalization |
| Methoxylation | Phenolic hydroxyl groups | O-methyltransferase action | S-adenosylmethionine, phenols | Methoxy derivatives | Methoxy group installation |
| Epoxidation | Allyl double bonds | Epoxide hydrolase pathway | Alkene substrates | Epoxide intermediates | Reactive intermediate formation |
| Aldehyde formation | Terminal carbons | Alcohol dehydrogenase oxidation | NAD+, alcohol substrates | Aldehydes, carboxylic acids | Aldehyde functionality |
| Quinone formation | Phenolic positions | Laccase-mediated oxidation | Oxygen, phenolic compounds | Quinone structures | Oxidized intermediates |
Glycosylation represents an important modification pathway that can significantly alter the solubility, stability, and bioavailability of neolignans [27] [23]. Glycosyltransferase enzymes catalyze the attachment of sugar moieties to hydroxyl groups, forming glycoside bonds that are often more stable than the parent compounds [27]. These modifications can serve as storage forms of bioactive compounds or as mechanisms for transport within plant tissues [27].
The substrate specificity of glycosyltransferases often extends to both the acceptor molecule and the sugar donor [27]. Common sugar donors include UDP-glucose, UDP-galactose, and other nucleotide sugars that provide the activated form of the carbohydrate [27]. The resulting glycosides often demonstrate altered biological activities compared to their aglycone forms [27].
Studies of phenylpropanoid glycosides from Magnolia obovata have identified novel structures including obovatoside compounds that demonstrate biological activity in pancreatic protection assays [27]. These findings suggest that glycosylation may represent an important modification pathway in the elaboration of Magnaldehyde B and related neolignans [27].